molecular formula C19H26N4O5S B11010280 5-{3-Oxo-3-[4-(propan-2-ylsulfonyl)piperazin-1-yl]propyl}-3-phenylimidazolidine-2,4-dione

5-{3-Oxo-3-[4-(propan-2-ylsulfonyl)piperazin-1-yl]propyl}-3-phenylimidazolidine-2,4-dione

Cat. No.: B11010280
M. Wt: 422.5 g/mol
InChI Key: RFPKZACUYXBIDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-OXO-3-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]PROPYL}-3-PHENYLIMIDAZOLIDINE-2,4-DIONE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the imidazolidine-2,4-dione ring and the subsequent attachment of the piperazine and phenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-{3-OXO-3-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]PROPYL}-3-PHENYLIMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-{3-OXO-3-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]PROPYL}-3-PHENYLIMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, particularly enzymes like ADAMTS.

    Medicine: Investigated for its potential therapeutic effects in treating osteoarthritis and other inflammatory diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The compound exerts its effects by inhibiting the activity of ADAMTS enzymes, which are involved in the degradation of cartilage. By blocking these enzymes, the compound helps maintain cartilage integrity and reduce inflammation. The molecular targets include the active sites of ADAMTS enzymes, where the compound binds and prevents their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-OXO-3-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]PROPYL}-3-PHENYLIMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups, which confer its inhibitory activity against ADAMTS enzymes. This makes it a valuable compound in the development of treatments for osteoarthritis and other inflammatory conditions .

Properties

Molecular Formula

C19H26N4O5S

Molecular Weight

422.5 g/mol

IUPAC Name

5-[3-oxo-3-(4-propan-2-ylsulfonylpiperazin-1-yl)propyl]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C19H26N4O5S/c1-14(2)29(27,28)22-12-10-21(11-13-22)17(24)9-8-16-18(25)23(19(26)20-16)15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,20,26)

InChI Key

RFPKZACUYXBIDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CCN(CC1)C(=O)CCC2C(=O)N(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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